Uranium chloride (UCl4)

Description

Significance of UCl₄ in f-Element Coordination and Redox Chemistry

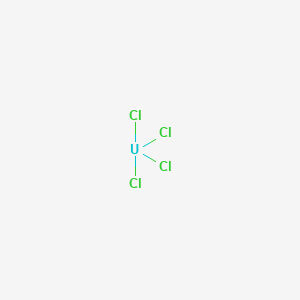

Uranium tetrachloride is of paramount importance in exploring the coordination and redox chemistry of the f-elements. In its solid state, UCl₄ features uranium centers with an eight-coordinate geometry, a common characteristic for actinide tetrachlorides. X-ray crystallography has revealed that the uranium atom is surrounded by eight chlorine atoms, with four at a shorter distance of approximately 264 picometers and the other four at a longer distance of about 287-292 pm. wikipedia.orgmaterialsproject.org This dodecahedral coordination environment is a key factor influencing its chemical behavior.

The significance of UCl₄ extends to its versatile redox chemistry. The uranium atom in UCl₄ exists in the +4 oxidation state, which is a stable and common state for uranium. shef.ac.uk However, it can participate in various redox reactions. For instance, it can be reduced to the U(III) state, as seen in the synthesis of uranium trichloride (B1173362) (UCl₃), or oxidized. nih.gov Studies have shown that the oxidation of UCl₄ in air or by oxygen proceeds through a step-wise process, first to a metastable U(V) state and then to the more stable U(VI) state, often forming uranyl chloride (UO₂Cl₂). nih.govkit.edu The redox equilibrium between U(IV) and U(III) is particularly relevant in high-temperature molten salt systems, where UCl₄ is a key component in proposed nuclear fuel reprocessing technologies. nih.govtandfonline.com

Furthermore, UCl₄ is a cornerstone for organouranium chemistry and the synthesis of novel coordination complexes. wikipedia.org It readily dissolves in non-protic, Lewis base solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dimethyl formamide (B127407) to form stable solvates with the general formula UCl₄Lₓ. wikipedia.org This reactivity allows for the synthesis of a wide array of derivatives, including complexes with N-heterocyclic carbenes and carbodiphosphoranes, which feature unusual bonding, such as double dative bonds between uranium and carbon. rsc.orgnih.gov These studies provide deep insights into the electronic structure and bonding capabilities of actinides.

Historical Context of UCl₄ Research and its Evolution

The history of uranium tetrachloride is intrinsically linked to the isolation of pure uranium metal. In 1841, the French chemist Eugène-Melchior Péligot first synthesized UCl₄ and subsequently used it to produce the first sample of uranium metal by reducing the tetrachloride with potassium. nih.gov This established UCl₄ as a crucial intermediate in uranium metallurgy.

A significant chapter in the history of UCl₄ research occurred during World War II as part of the Manhattan Project. Beginning in 1944, the Oak Ridge Y-12 Plant in the United States produced large quantities of UCl₄. wikipedia.org It was used as the feed material for the electromagnetic isotope separation (EMIS) process in devices known as calutrons to enrich uranium-235 (B1209698). wikipedia.org UCl₄ was chosen over the more volatile uranium hexafluoride (UF₆) because it was significantly less corrosive to the equipment. Although the EMIS process was largely abandoned in the 1950s in favor of more efficient methods, the technology saw a brief resurgence in the 1980s.

Early preparative methods involved the chlorination of uranium oxides with various reagents, including chlorine gas in the presence of carbon. tandfonline.comiaea.org Over time, more refined and laboratory-scale methods were developed, such as the reaction of uranium trioxide (UO₃) or uranium dioxide (UO₂) with carbon tetrachloride (CCl₄) or hexachloropropene (B155961). wikipedia.orgyoutube.comtandfonline.com These synthetic advancements made high-purity UCl₄ more accessible for fundamental and applied research.

Contemporary Research Challenges and Opportunities Pertaining to UCl₄

Modern research on UCl₄ continues to be an active and evolving field, presenting both significant challenges and exciting opportunities. A primary challenge remains the compound's sensitivity to air and moisture. drugfuture.comyoutube.com Its hygroscopic nature means that it readily hydrolyzes, which can complicate synthesis, handling, and characterization, requiring inert-atmosphere techniques. wikipedia.orgyoutube.com

A major opportunity for UCl₄ lies in its application within advanced nuclear fuel cycles, particularly in pyroprocessing. In molten chloride salts, UCl₄ is a key species in the electrochemical reprocessing of spent nuclear fuel. nih.govresearchgate.net Research focuses on understanding its speciation and electrochemical behavior in these high-temperature environments to optimize the separation of uranium from other actinides and fission products. tandfonline.cominl.gov The reduction of U(IV) to U(III) is a critical step in this process. nih.gov

Another significant area of research is the continued exploration of UCl₄ as a precursor for novel materials and complexes. Scientists are synthesizing and characterizing new UCl₄-based compounds to probe the fundamental nature of f-element bonding and reactivity. rsc.orgnih.govresearchgate.net This includes the formation of metal-organic frameworks (MOFs) and complexes with unique ligands that can stabilize uranium in various coordination environments and oxidation states. researchgate.net These investigations are crucial for developing a deeper understanding of actinide science, which has implications for both nuclear energy and environmental management. Furthermore, developing more efficient and safer synthesis routes, such as those avoiding hazardous reagents like carbon tetrachloride, remains an important goal. tandfonline.comresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of Uranium Tetrachloride (UCl₄)

| Property | Value |

| Chemical Formula | UCl₄ |

| Molar Mass | 379.84 g/mol |

| Appearance | Olive-green crystalline solid |

| Density | 4.72 - 4.87 g/cm³ |

| Melting Point | 590 °C (1,094 °F; 863 K) |

| Boiling Point | 791 °C (1,456 °F; 1,064 K) |

| Crystal Structure | Tetragonal |

| Coordination Geometry | 8-coordinate (dodecahedral) |

| Solubility | Soluble in water (with hydrolysis), soluble in polar organic solvents |

| Data sourced from references: drugfuture.comibilabs.comwikipedia.orgshef.ac.uk |

Table 2: Comparison of Uranium Chlorides

| Compound | Formula | Oxidation State of U | Melting Point (°C) | Boiling Point (°C) | Color |

| Uranium Trichloride | UCl₃ | +3 | 837 | 1657 | Green |

| Uranium Tetrachloride | UCl₄ | +4 | 590 | 791 | Olive-green |

| Uranium Pentachloride | UCl₅ | +5 | 287 | Decomposes | Red-brown |

| Uranium Hexachloride | UCl₆ | +6 | 177 | 75 | Dark green |

| Data sourced from reference: |

Properties

IUPAC Name |

tetrachlorouranium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.U/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPICRATUQFHULE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[U](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

UCl4, Cl4U | |

| Record name | uranium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Uranium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064906 | |

| Record name | Uranium chloride (UCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystals; [Merck Index] Green salt; [ATSDR ToxProfiles] | |

| Record name | Uranium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10026-10-5 | |

| Record name | Uranium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uranium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium chloride (UCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uranium chloride (UCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uranium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Uranium Tetrachloride

Gas-Phase Chlorination Techniques for UCl4 Production

Gas-phase chlorination represents a significant pathway for the production of uranium tetrachloride from uranium oxides. These methods typically involve the reaction of a solid uranium oxide with a gaseous chlorinating agent at elevated temperatures.

Chlorination of Uranium Oxides (UO2, UO3) with Halogenating Agents (e.g., CCl4)

The reaction of uranium oxides with carbon tetrachloride (CCl4) vapor at high temperatures is a common method for synthesizing UCl4. Uranium dioxide (UO2) and uranium trioxide (UO3) can both serve as starting materials. The general reaction for uranium dioxide is:

UO2 + 2CCl4 → UCl4 + 2COCl2 study.com

The product of the chlorination of UO2 powder with CCl4 is primarily UCl4, while the chlorination of UO3 powder under similar conditions can yield UCl5. The physical form of the uranium oxide significantly impacts the reaction; for instance, dense UO2 pellets are more difficult to chlorinate than powdered forms. doaj.org

A mechanochemical approach has also been investigated for the chlorination of uranium oxides. In this solvent-free method, a planetary ball mill is used to induce a reaction between U3O8 and CCl4. This process has been shown to yield a mixture of UOCl2, UCl4, and U2O2Cl5. However, under the studied mechanochemical conditions, the chlorination of UO2 powder was not observed. researchgate.netnii.ac.jp

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of UCl4 produced via gas-phase chlorination are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, pressure, and the physical state of the uranium oxide precursor.

Research on the preparation of UCl4 from UO3 and CCl4 has shown a clear dependence of the product's UCl4 content on the reaction temperature. The reaction is endothermic, and as the temperature increases, the yield of UCl4 improves up to an optimal point, after which it may decrease. researchgate.net For instance, in one study, the highest content of UCl4 was achieved at a reaction temperature of 723K. researchgate.net Increasing temperature and/or pressure can also increase the speed of the reaction. osti.gov

| Reaction Temperature (K) | UCl4 Content in Product |

| 673 | Increasing |

| 698 | Increasing |

| 723 | Maximum |

| 748 | Decreasing |

| 773 | Decreasing |

This table illustrates the general trend of UCl4 content as a function of reaction temperature in the synthesis from UO3 and CCl4, as described in the literature. researchgate.net

The reactivity of the uranium oxide is also a critical factor. Highly reactive forms of UO2 and UO3 can be prepared to enhance the efficiency of the chlorination process. osti.gov For example, highly reactive UO2 can be produced by reducing UO3 with methane (B114726) gas at 400 to 500°C. osti.gov

Mechanistic Insights into Gas-Solid Chlorination Reactions

The study of the mechanism and kinetics of the gas-solid reaction between uranium oxides and chlorinating agents like CCl4 is crucial for process optimization. Thermogravimetric analysis has been employed to investigate the chlorination reaction, revealing important kinetic behaviors.

Liquid-Phase Synthesis Routes for UCl4

Liquid-phase methods offer an alternative to high-temperature gas-phase reactions for the synthesis of UCl4. These routes often utilize halogenated organic solvents that act as both the solvent and the chlorinating agent.

Utilization of Halogenated Organic Solvents (e.g., Hexachloropropene) as Chlorinating Agents

Hexachloropropene (B155961) has been effectively used as a chlorinating agent in the liquid-phase synthesis of UCl4 from various uranium oxides. This method has been shown to produce high yields of UCl4 from starting materials such as U3O8, uranyl nitrate (B79036) hexahydrate (UO2(NO3)2·6H2O), and uranyl chloride (UO2Cl2). rsc.orgmanchester.ac.uk

The reaction of U3O8 with hexachloropropene at elevated temperatures results in the precipitation of green UCl4. manchester.ac.uk Similarly, UO2(NO3)2·6H2O and UO2Cl2 react with hexachloropropene to produce UCl4. rsc.org The yields of these reactions are generally high, making this a viable synthetic route.

| Starting Material | Yield of UCl4 |

| U3O8 | 60% |

| UO2(NO3)2·6H2O | 100% |

| UO2Cl2 | 92% |

This table summarizes the reported yields of UCl4 from the reaction of various uranium oxides with hexachloropropene. rsc.org

Reduction of Uranyl Salts to UO2 Precursors for UCl4 Synthesis

The synthesis of UCl4 can also be achieved by first reducing a higher-valent uranium salt, such as a uranyl salt, to a UO2 precursor, which is then chlorinated. Uranyl nitrate hexahydrate (UO2(NO3)2·6H2O) is a common starting material that can be reduced to UO2. researchgate.netosti.gov This UO2 can then be used in the chlorination reactions described previously.

One method for the preparation of UCl4 involves the direct reduction of UO2(NO3)2·6H2O with hexachloropropene. osti.govnsf.gov This suggests an in-situ reduction and chlorination process.

An alternative approach for producing the UO2 precursor involves the reduction of an acidic solution of a uranyl salt using a carbohydrate, such as sucrose, D-glucose, or D-fructose. This process can be carried out at temperatures between 60°C and 300°C to yield uranium dioxide. google.com This UO2 can then be isolated and used in subsequent chlorination steps to produce UCl4.

Solution-Phase Conversion of Uranyl Chloride to UCl4 using Reductants (e.g., Metallic Iron)

The conversion of higher-valent uranium species, such as uranyl chloride (UO2Cl2), to uranium(IV) chloride in solution is a key step in many processes. One established method involves the use of metallic reductants. The reduction of uranyl chloride with metallic iron has been investigated as a viable pathway. osti.gov This approach is noted for its potential cost-effectiveness compared to other reducing agents. osti.gov The process involves the direct reaction of uranyl chloride in an aqueous solution with iron metal, leading to the reduction of U(VI) to U(IV). osti.gov Subsequent processing is required to isolate the UCl4 from the resulting solution, which will also contain iron salts.

Purification and Isolation Strategies for High-Purity UCl4

Obtaining high-purity UCl4 is essential for its use in subsequent synthetic applications, particularly in organometallic chemistry where impurities can interfere with sensitive reactions. Several physical and chemical methods have been developed to refine crude UCl4.

Sublimation is a common and effective method for purifying anhydrous UCl4. The process takes advantage of the volatility of UCl4 at elevated temperatures under vacuum. Impurities that are less volatile, such as uranium oxychlorides (UOCl2) or other metal contaminants, remain behind, while the UCl4 sublimes and can be collected as a purified crystalline solid in a cooler region of the apparatus. The purity of the final product can be significantly enhanced by performing repeated sublimations. scispace.comosti.gov

Recrystallization is another fundamental technique for purification, typically applied to UCl4 adducts. nih.gov This method relies on the difference in solubility between the desired compound and impurities in a given solvent at different temperatures. An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. nih.gov As the solution cools, the solubility of the UCl4 adduct decreases, leading to the formation of purified crystals, while the impurities, being present in smaller concentrations, remain dissolved in the solvent. nih.gov The purified crystals can then be isolated by filtration.

Chemical Vapor Transport (CVT) is a sophisticated technique used to purify solids and grow high-quality single crystals. mpg.deiastate.edu The process involves a reversible chemical reaction where a non-volatile solid reacts with a gaseous "transport agent" to form a volatile species. mpg.deucdavis.edu This gaseous complex moves along a temperature gradient within a sealed ampoule, typically placed in a two-zone furnace. mpg.de At the other end of the ampoule (the "sink"), the reverse reaction occurs, depositing the original solid in a crystalline form. ucdavis.edu

CVT has been successfully applied to the purification of uranium(IV) halides, including UCl4. researchgate.netnih.gov In one methodology, UCl4 is synthesized from the reaction of uranium dioxide (UO2) with aluminum trichloride (B1173362) (AlCl3). researchgate.netnih.gov Following the initial synthesis, CVT is applied in situ to purify the product. The UCl4 reacts with a transport agent (e.g., excess AlCl3 forming gaseous complexes) and is transported from a source zone at a higher temperature to a sink zone at a lower temperature, where large, pure single crystals of UCl4 are deposited. researchgate.net The direction of transport (hot-to-cold or cold-to-hot) depends on the thermodynamics of the transport reaction; for endothermic reactions, transport occurs from the hotter to the cooler zone. mpg.deucdavis.edu

Table 1: Overview of Chemical Vapor Transport (CVT) Parameters

| Parameter | Description | Relevance to UCl4 Purification |

| Starting Material | The impure solid to be purified. | Crude UCl4 synthesized from UO2 and AlX3. researchgate.netnih.gov |

| Transport Agent | A gaseous reactant that forms a volatile intermediate with the solid. | Halogens or halogen compounds like AlCl3. mpg.deresearchgate.net |

| Temperature Gradient (T1 → T2) | A differential temperature profile maintained across the reaction vessel. | A typical gradient for UCl4 purification is 350°C (source) to 250°C (sink). researchgate.net |

| Reaction Thermodynamics | The enthalpy change (ΔH) of the transport reaction. | Determines the direction of transport (e.g., endothermic reactions transport from hot to cold). mpg.de |

| Product | The purified material deposited at the sink. | High-purity, single crystals of UCl4. researchgate.netnih.gov |

Derivatization of UCl4 to Other Uranium Halides (e.g., UCl3)

Uranium tetrachloride is a versatile and accessible starting material for the synthesis of other important uranium halides, most notably the trivalent uranium halides like uranium trichloride (UCl3), which are crucial reagents in low-valent uranium chemistry. osti.govacs.org

The reduction of UCl4 to UCl3 can be accomplished through several synthetic routes, including high-temperature solid-state reactions and more convenient solution-phase methods. osti.gov High-temperature syntheses often involve reacting UCl4 with a reducing metal, such as zinc or silicon, in a sealed ampoule. osti.gov

Solution-phase reductions are generally preferred for laboratory-scale synthesis due to milder conditions. These methods typically involve reacting UCl4 with a suitable reductant in a coordinating solvent like tetrahydrofuran (B95107) (THF). A variety of reducing agents have been employed, yielding solvent adducts of UCl3. osti.gov For example, sodium hydride (NaH) reduces UCl4 in THF to produce UCl3(THF)x. osti.gov More recent and convenient methods utilize potassium hydride (KH) or potassium graphite (B72142) (KC8) for the reduction, which proceeds efficiently at room temperature. acs.orgnsf.gov

Table 2: Selected Reductive Pathways from UCl4 to UCl3

| Reductant | Solvent | Temperature | Product | Reference |

| Zinc (Zn) | None | 450 - 480 °C | UCl3 | osti.gov |

| Silicon (Si) | None | 450 °C | UCl3 | researchgate.netosti.gov |

| Sodium Hydride (NaH) | THF | Room Temp | UCl3(THF)x | osti.gov |

| Potassium Hydride (KH) | THF | Room Temp | UCl3(THF)x | osti.govnsf.gov |

| Potassium Graphite (KC8) | THF | Room Temp | UCl3(THF)x | acs.orgnsf.gov |

UCl4 is not only a precursor to UCl3 but also serves as a starting point for synthesizing other uranium(III) and uranium(IV) halides, such as bromides and iodides, through halide exchange reactions. osti.govosti.gov These reactions are valuable as they provide access to a broader range of uranium halide starting materials from the more readily available UCl4. osti.gov

One effective strategy involves a one-pot, two-step process where UCl4 is first reduced to a UCl3-solvent adduct, followed by the addition of a halide exchange reagent. osti.govacs.org Halotrimethylsilanes (Me3SiX, where X = Br, I) are particularly effective for this purpose. For instance, UCl3(THF)x, generated in situ from UCl4 and KH, can be readily converted to UBr3(THF)4 or UI3(THF)4 upon addition of Me3SiBr or Me3SiI, respectively. osti.govacs.orgosti.gov

Alternatively, halide exchange can be performed on UCl4 directly, followed by reduction. Treating UCl4 with Me3SiI in a solvent like diethyl ether (Et2O) or 1,4-dioxane (B91453) yields the corresponding UI4 adducts, which can then be reduced in a subsequent step to afford UI3 complexes. osti.gov

Table 3: Examples of Halide Exchange Reactions from UCl4

| Starting Material | Reagent | Solvent | Product | Reference |

| UCl3(THF)x (from UCl4) | Me3SiBr | THF | UBr3(THF)4 | osti.govacs.org |

| UCl3(THF)x (from UCl4) | Me3SiI | THF | UI3(THF)4 | osti.govacs.org |

| UCl4 | Me3SiI | Diethyl ether | UI4(Et2O)2 | osti.gov |

| UCl4 | Me3SiI | 1,4-dioxane | UI4(1,4-dioxane)2 | osti.gov |

Crystallographic Analysis and Coordination Environment of Uranium Tetrachloride

Single-Crystal X-ray Diffraction Studies of UCl₄ and its Adducts

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es This method has been pivotal in understanding the structural nuances of UCl₄ and its derivatives.

Anhydrous uranium tetrachloride crystallizes in the tetragonal I4₁/amd space group. materialsproject.org X-ray and neutron diffraction studies have established its solid-state structure, revealing key lattice parameters. materialsproject.org The structure of adducts formed with Lewis bases, such as diethyl ether ([UCl₄(Et₂O)₂]) and hydrogen cyanide ([UCl₄(HCN)₄]), have also been elucidated, showcasing the versatility of the U(IV) center. rsc.orgresearchgate.netrsc.org For instance, the diethyl ether adduct, [UCl₄(Et₂O)₂], was characterized by single-crystal X-ray diffraction, confirming its molecular structure. researchgate.net Similarly, the structure of the turquoise microcrystalline powder [UCl₄(HCN)₄] was determined using powder neutron diffraction. rsc.orgrsc.org

Table 1: Crystallographic Data for UCl₄ and Selected Adducts

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|---|

| UCl₄ | Tetragonal | I4₁/amd | 8.29 | 8.29 | 7.49 | materialsproject.org |

| [UCl₄(HCN)₄] | Tetragonal | I4̅ | 8.6942(4) | 8.6942(4) | 8.1182(6) | rsc.org |

| [UCl₃(EtOAc)₄][UCl₅(EtOAc)] | Orthorhombic | P2₁2₁2₁ | 15.228(3) | 17.068(3) | 18.471(4) | researchgate.net |

The coordination environment of the uranium(IV) ion is highly flexible, adopting various geometries depending on the surrounding ligands. In anhydrous UCl₄, the uranium atom is eight-coordinate, with a geometry best described as dodecahedral. shef.ac.uk The eight chlorine atoms are situated at two distinct distances: four at approximately 2.64 Å and another four at a longer distance of about 2.87-2.92 Å. wikipedia.orgmaterialsproject.org

In the presence of other ligands, the coordination number and geometry change. For example, in the diethyl ether adduct [UCl₄(Et₂O)₂], the uranium center is six-coordinate, adopting a distorted octahedral geometry. researchgate.net The formation of the anionic species [UCl₆]²⁻ also results in a classic six-coordinate octahedral geometry around the uranium atom. acs.orgacs.org Other complexes, such as those with bulky PNP (bis[2-(diisopropylphosphino)-4-methylphenyl]amido) ligands, can exhibit pseudo-meridional or pseudo-facial geometries. nih.gov

Phase transitions, which involve a change in the physical state or crystal structure of a compound, are fundamental phenomena in solid-state chemistry. psu.eduuni-frankfurt.de Such transitions can be triggered by changes in temperature or pressure. aps.org In UCl₄-derived compounds, phase transitions have been observed. A notable example is (HPy)₂UCl₆ (where HPy is pyridinium), which undergoes a temperature-induced phase transition from a monoclinic C2/m space group to a triclinic P1̅ space group upon cooling. nih.govacs.org Additionally, structural transitions in anhydrous UCl₄ have been reported to occur in anticipation of melting. materialsproject.org These studies highlight the dynamic nature of the crystal lattices of these uranium compounds.

Structural Diversity in UCl₄-Derived Complexes

The reaction of UCl₄ in various solvent systems, particularly those containing water or excess chloride ions, leads to a rich diversity of structurally distinct complexes.

While the aqueous chemistry of U(IV) has been extensively studied, the isolation and structural characterization of neutral aquo-chloro species from aqueous solutions have been challenging. Recently, a novel neutral complex, [U(H₂O)₄Cl₄], was synthesized and structurally characterized. acs.orgacs.orgnih.govresearchgate.net This compound, isolated as U(H₂O)₄Cl₄·(HPy·Cl)₂, crystallizes in the monoclinic C2/c space group. acs.orgacs.orgnih.gov The U⁴⁺ center is eight-coordinate, bonded to four water molecules and four chloride ions. acs.org The U-O bond distances range from 2.421(6) to 2.442(6) Å, and the U-Cl distances are between 2.689(2) and 2.695(2) Å. acs.orgacs.org The stability of this previously unreported structural unit in the solid state is attributed to extensive hydrogen bonding interactions between the coordinated water molecules and chloride ions of adjacent units. acs.orgnih.gov

The hexachlorouranate(IV) anion, [UCl₆]²⁻, is a well-established and pervasive structural motif in the coordination chemistry of tetravalent uranium. nih.govacs.orgresearchgate.net This species forms readily in solutions with a high concentration of chloride ions. The [UCl₆]²⁻ anion invariably features a uranium(IV) center in a highly symmetric, six-coordinate octahedral environment. acs.orgacs.org

Table 2: Crystallographic Data for Selected Hexachlorouranate(IV) Salts

| Compound | Crystal System | Space Group | Avg. U-Cl distance (Å) | Reference |

|---|---|---|---|---|

| (HPy)₂UCl₆ | Monoclinic (at RT) | C2/m | ~2.62 | nih.govacs.org |

| Rb₂UCl₆ | Trigonal | P3̅1c | ~2.62 | acs.orgacs.org |

| Cs₂UCl₆ | Trigonal | P3̅m1 | 2.621(7) | northwestern.edu |

| [(NH₄)(18-crown-6)]₂[UCl₆]·2CH₃CN | Trigonal | P3̅ | 2.6099(7) | researchgate.net |

Formation of Polymeric and Oligomeric Structures

Beyond its simple monomeric form, uranium tetrachloride exhibits a tendency to form extended structures through chloride bridges. This polymerization is observed in different chemical environments. For instance, in the presence of a limited amount of diethyl ether, a mono-etherate complex, [UCl₄(Et₂O)]n, is formed, where the 'n' subscript suggests a polymeric chain structure. researchgate.net

In the absence of coordinating solvents, such as in molten salt systems, UCl₄ can form extensive networks. Studies of UCl₄-MgCl₂ molten salts show that U⁴⁺ cations become linked by sharing chloride ions. rsc.org This network or polymeric structure of interconnected uranium centers becomes the dominant species when the mole fraction of UCl₄ in the molten salt mixture exceeds 0.5. rsc.org The formation of these oligomeric or polymeric arrangements is a key feature of UCl₄ chemistry, driven by the uranium center's attempt to satisfy its coordination number.

Influence of Solvent and Ligand Coordination on UCl₄ Structural Motifs

The coordination environment of the uranium atom in UCl₄ is highly adaptable and sensitive to the presence of Lewis basic solvents and other ligands. wikipedia.org When UCl₄ dissolves in such solvents, stable solvates with the general formula UCl₄Lₓ are formed, where L is the coordinating solvent molecule. The coordination of these ligands often leads to the formation of discrete molecular complexes with varied structural motifs.

A range of UCl₄ adducts have been structurally characterized, revealing different coordination numbers and geometries:

With Ethers: With diethyl ether, UCl₄ can form a six-coordinate, monomeric complex, [UCl₄(Et₂O)₂], in addition to the polymeric mono-etherate. researchgate.net

With Alcohols: Dissolution in methanol (B129727) or ethanol (B145695) yields the crystalline adducts [UCl₄(MeOH)₄] and [UCl₄(EtOH)₄], respectively. d-nb.info

With Amides: N,N-dimethylformamide (DMF) coordinates to form UCl₄·2DMF. Structural analysis indicates this complex has a trans arrangement of the two DMF ligands, resulting in a six-coordinate uranium center. bsu.by

With Nitriles: Anhydrous liquid hydrogen cyanide reacts to produce tetrachloridotetraformonitrileuranium(IV), [UCl₄(HCN)₄], a rare example of a structurally characterized uranium(IV) complex with HCN as a ligand. rsc.org

With Carbodiphosphoranes (CDP): These strong donor ligands form adducts such as Cl₄U⇐CDP, where the uranium center is coordinated by the carbon atom of the CDP ligand, in addition to the four chlorides. researchgate.net

Self-Ionization in Ethyl Acetate (B1210297): A particularly striking example of solvent influence occurs in ethyl acetate. In this medium, UCl₄ undergoes self-ionization to form an ionic complex, [UCl₃(EtOAc)₄]⁺[UCl₅(EtOAc)]⁻. nih.govacs.org This results in two distinct uranium-containing species: a cation with a seven-coordinate, pentagonal bipyramidal geometry and an anion with a six-coordinate, distorted octahedral geometry. acs.org A similar phenomenon is observed with UBr₄. acs.org However, UI₄ does not ionize and instead forms a neutral seven-coordinate adduct, [UI₄(EtOAc)₃]. nih.govacs.org

| Ligand (L) | Complex Formula | U(IV) Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Diethyl ether (Et₂O) | [UCl₄(Et₂O)₂] | 6 | Octahedral | researchgate.net |

| Methanol (MeOH) | [UCl₄(MeOH)₄] | 8 | Not specified | d-nb.info |

| Ethanol (EtOH) | [UCl₄(EtOH)₄] | 8 | Not specified | d-nb.info |

| Dimethylformamide (DMF) | [UCl₄(DMF)₂] | 6 | Trans-octahedral | bsu.by |

| Hydrogen cyanide (HCN) | [UCl₄(HCN)₄] | 8 | Not specified | rsc.org |

| Ethyl acetate (EtOAc) | [UCl₃(EtOAc)₄]⁺ | 7 | Pentagonal bipyramidal | acs.org |

| [UCl₅(EtOAc)]⁻ | 6 | Distorted octahedral | acs.org |

Hydration and Solvation Effects on UCl₄ Structure

The interaction of uranium tetrachloride with water leads to significant changes in its structure due to hydration and hydrolysis. When dissolved in water, particularly under acidic conditions to suppress extensive hydrolysis, UCl₄ forms uranium aqua ions, [U(H₂O)ₓ]⁴⁺, where x is typically 8 or 9. wikipedia.org

From concentrated hydrochloric acid solutions, a hydrated crystalline solid can be isolated. Single-crystal X-ray diffraction has revealed its structure not as a simple hydrate (B1144303) of UCl₄, but as the ionic complex UCl₂(H₂O)₇₂·(H₂O)₂. d-nb.info In this remarkable structure, the inner coordination sphere of the uranium atom has been fundamentally altered. Two chloride ligands have been displaced by seven water molecules, resulting in a nine-coordinate U(IV) cation. The two displaced chloride ions act as counter-ions, and two additional water molecules are present as water of crystallization within the crystal lattice. d-nb.info This demonstrates that hydration can lead to solvolysis, where the solvent molecules directly participate in the reaction and displace original ligands from the metal's coordination sphere. The formation of a nonahydrate has also been reported. wikipedia.org

Advanced Spectroscopic Characterization of Uranium Tetrachloride and Its Derivatives

Vibrational Spectroscopy (IR and Raman) of UCl₄ Complexes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural and bonding properties of UCl₄ complexes. bsu.byresearchgate.net In the gas phase, electron-diffraction and spectral studies have indicated that UCl₄ possesses a regular tetrahedral structure. researchgate.net The IR spectrum of gaseous UCl₄ exhibits two primary bands corresponding to stretching and bending vibrations. researchgate.net

The formation of coordination complexes with ligands such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO) induces significant changes in the vibrational spectra. bsu.byresearchgate.net These changes provide valuable information about the interaction between the ligand and the uranium center.

Assignment of U-Cl Stretching Frequencies

The assignment of uranium-chlorine (U-Cl) stretching frequencies is a key aspect of the vibrational analysis of UCl₄ and its complexes. For an isolated UCl₄ molecule with tetrahedral (Td) symmetry, only one antisymmetric U-Cl stretching vibration is IR active. bsu.by However, upon complexation, the symmetry of the UCl₄ moiety is lowered, leading to the splitting of this vibration into multiple components. bsu.byresearchgate.net

For instance, in the UCl₄·2DMF complex, the antisymmetric U-Cl stretching vibration splits into three components. bsu.by Similarly, in the UCl₄·2DMSO complex, a similar splitting is observed, accompanied by a long-wavelength shift of the frequencies. researchgate.net This splitting and shifting of the U-Cl stretching frequencies are direct consequences of the coordination of the ligands to the uranium atom and the resulting change in the molecular geometry. bsu.byresearchgate.net

Table 1: Experimental and Calculated U-Cl Stretching Frequencies (cm⁻¹) in UCl₄ and its Complexes

| Compound | Symmetry | Experimental Frequencies (cm⁻¹) | Calculated Frequencies (cm⁻¹) | Reference |

|---|---|---|---|---|

| UCl₄ (gas) | Td | 330 ± 20 (IR) | 335, 340, 343, 346, 349, 357 | researchgate.net |

| UCl₄·2DMF | Ci (trans) | - | 293, 279, 247 | bsu.by |

| UCl₄·2DMF | C2 (cis) | - | 298, 269, 262 | bsu.by |

| UCl₄·2DMSO | - | - | 292, 278, 250 (Model A) | researchgate.net |

Note: Calculated frequencies are from DFT studies and may vary based on the computational model used.

Analysis of Ligand Vibrations and Their Interaction with the Uranium Center

The coordination of ligands to the uranium center in UCl₄ complexes not only affects the U-Cl vibrations but also perturbs the internal vibrations of the ligands themselves. The analysis of these ligand vibrations provides further evidence of complex formation and details about the nature of the uranium-ligand bond.

In the case of the UCl₄·2DMF complex, the most significant change is observed in the C=O stretching vibration of the DMF molecule. bsu.by This band shifts to a lower frequency upon coordination, indicating a weakening of the C=O bond due to the donation of electron density from the oxygen atom to the uranium center. bsu.by The formation of the complex also influences other ligand vibrations, such as the stretching and bending modes of the molecular framework, although to a lesser extent. bsu.by

Similarly, for the UCl₄·2DMSO complex, the S=O stretching vibration of the DMSO ligand is significantly affected by coordination. researchgate.net A substantial long-wavelength shift of the S=O antisymmetric stretching band is observed, which can be accompanied by splitting due to Fermi resonance with other vibrational modes. researchgate.net Other ligand bands, such as the CH₃ rocking vibrations and the CS antisymmetric stretching vibration, also exhibit noticeable shifts upon complexation. researchgate.net

Electronic Absorption Spectroscopy of UCl₄ in Solution and Solid State

Electronic absorption spectroscopy is a fundamental technique for investigating the electronic structure of UCl₄, providing insights into the energies of its 5f and 6d orbitals. The spectra of UCl₄ have been studied in various phases, including the solid state, in solution, and in the gas phase at high temperatures. researchgate.netaip.org The spectra are characterized by a series of narrow absorption bands in the near-infrared, visible, and ultraviolet regions. aip.org

Interpretation of 5f-5f and 5f-6d Electronic Transitions

The absorption bands observed in the electronic spectra of UCl₄ are assigned to two main types of electronic transitions: 5f-5f and 5f-6d transitions.

The numerous narrow absorption bands found in the lower energy region (typically 4,000–24,000 cm⁻¹) are attributed to pure electronic transitions within the 5f² electronic configuration of the U⁴⁺ ion. aip.org These are formally Laporte-forbidden transitions, but they gain intensity through vibronic coupling or relaxation of the selection rules in a non-centrosymmetric environment. osti.gov The positions and intensities of these bands are sensitive to the local symmetry around the uranium ion. aip.orgcapes.gov.br

At higher energies, broader and more intense absorption bands are observed, which are assigned to Laporte-allowed 5f → 6d transitions. rsc.orgtandfonline.com These transitions involve the promotion of an electron from a 5f orbital to a 6d orbital. In some complexes, ligand-to-metal charge-transfer (LMCT) bands can also appear in this region. rsc.org

Emission spectra of U(IV) complexes can be observed following excitation into an f-d or LMCT band. rsc.org The subsequent radiative transitions are assigned as transitions from the 5f¹6d¹ electronic configuration back to the ground 5f² configuration. rsc.org

Temperature-Dependent Spectral Analysis and Energy Level Determination

The analysis of electronic absorption spectra at different temperatures provides valuable information for assigning electronic transitions and determining the energy levels of the U⁴⁺ ion. aip.orgaip.orgcapes.gov.br Lowering the temperature can lead to a sharpening of the spectral features and a reduction in "hot bands," which arise from transitions originating from thermally populated excited states of the ground electronic manifold. aip.org

By studying the temperature dependence of the spectra of single-crystal UCl₄, researchers have been able to assign the observed bands and construct a detailed energy level diagram for the U⁴⁺ ion in the D₂d point group symmetry of the crystal. aip.orgcapes.gov.br These studies have established that the ground state belongs to the Γ₄ irreducible representation, with the first excited state being a Γ₅ level at approximately 140 cm⁻¹. aip.orgcapes.gov.br

Crystal Field Parameter Derivations from Optical Spectra

The experimentally determined energy levels from the optical spectra can be used to derive a set of crystal field parameters. aip.orgaip.orgcapes.gov.br These parameters quantify the interaction between the 5f electrons of the U⁴⁺ ion and the electric field created by the surrounding ligands. The process involves fitting the observed energy levels to a theoretical model that includes electrostatic, spin-orbit coupling, and crystal field interactions. aip.orgaip.orgcapes.gov.br

For UCl₄ in a tetrahedral crystal field, parameters such as F², F⁴, F⁶ (Slater-Condon parameters), ζ (spin-orbit coupling constant), and A₄

Table 2: Crystal Field Parameters (cm⁻¹) for UCl₄ in Different Symmetries

| Parameter | UCl₄ (Vapor, Td symmetry) | UCl₄ (Single Crystal, D₂d symmetry) | Reference |

|---|---|---|---|

| F² | 159.1 ± 1.5 | 172.6 ± 1.8 | aip.orgcapes.gov.braip.org |

| F⁴ | 45.76 ± 0.77 | 38.79 ± 1.13 | aip.orgcapes.gov.braip.org |

| F⁶ | 2.31 ± 0.08 | 2.565 ± 0.101 | aip.orgcapes.gov.braip.org |

| ζ | 1756 ± 9 | 1666 ± 11 | aip.orgcapes.gov.braip.org |

| A₂⁰ |

- | -291.3 ± 82.6 | aip.orgcapes.gov.br |

| A₄⁰ |

- | -378.4 ± 30.8 | aip.orgcapes.gov.br |

| A₄⁴ |

-817.4 ± 15.5 (as A₄ |

-5940 ± 195 | aip.orgcapes.gov.braip.org |

| A₆⁰ |

- | -141.4 ± 30.3 | aip.orgcapes.gov.br |

| A₆⁴ |

-71.20 ± 5.52 (as A₆ |

557.6 ± 184.6 | aip.orgcapes.gov.braip.org |

Emission Spectroscopy of U(IV) Coordination Compounds

Emission spectroscopy has emerged as a valuable technique for investigating the electronic structure of uranium(IV) coordination compounds in non-aqueous environments. rsc.orgrsc.org Unlike the well-studied luminescence of the hexavalent uranyl ion (UO₂²⁺), the emissive properties of U(IV) complexes have been explored more recently. rsc.orgnih.gov Simple U(IV) coordination compounds have been shown to be emissive at room temperature. rsc.org The observed radiative transitions in the UV-visible region are typically assigned to transitions from a 5f¹6d¹ electronic configuration to the ground state 5f² configuration. rsc.orgresearchgate.net This emission follows an initial excitation into a band with both f-d and ligand-to-metal charge transfer (LMCT) character, followed by energy transfer to the 5f-orbital manifold. rsc.orgresearchgate.net

Studies on a family of uranium(IV) halide complexes, including [UCl₆]²⁻ and UCl₄ dissolved in tetrahydrofuran (B95107) (THF), have recorded their emission spectra. rsc.orgrsc.org These investigations, supported by computational analysis, have allowed for the assignment of the observed electronic transitions. rsc.orgacs.org The nature of the emission spectra provides a detailed fingerprint of the electronic states, influenced by the coordination environment and symmetry of the complex. rsc.orgresearchgate.net

The photoluminescent properties of U(IV) complexes are highly dependent on their molecular structure and the nature of their ligands. While many U(IV) compounds exhibit weak emission or are non-emissive due to efficient non-radiative decay pathways that quench luminescence, certain complexes show significant photoluminescence. rsc.orgnih.govacs.org Historically, metal-centered excited states in U(IV) were thought to deactivate rapidly to the ground state through the 5f-orbital manifold. nih.govacs.org

However, recent studies have identified U(IV) compounds with measurable quantum yields (ΦPL). For instance, the homoleptic uranium(IV) alkoxide complex, [Li(THF)]₂[UIV(OtBu)₆], exhibits a notably high quantum yield of 10% in THF at room temperature. nih.govacs.org This is a rare example of photoluminescence from a well-defined actinide complex that originates from an f-f excitation. acs.org In contrast, the quantum yields for halide complexes like [UCl₅(THF)]¹⁻ and [UCl₆]²⁻ were too low to be measured due to their weakly emissive nature. nih.govacs.org The high quantum efficiency of the alkoxide complex is attributed to the nature of its excited state, which involves strong spin-orbit coupling between excited triplet and singlet states within the 5f-orbital manifold, leading to a long-lived excited state. nih.govacs.org

The emission from U(IV) complexes is often characterized by broad emission bands, which contrasts with the sharp, narrow features typical of f-f transitions in lanthanide complexes. acs.org This broadening is likely due to the greater influence of the local coordination environment on the 5f orbitals in actinides. acs.org

Table 1: Photoluminescent Properties of Selected U(IV) and U(VI) Complexes

| Compound | Quantum Yield (ΦPL) | Emission Maximum | Reference |

|---|---|---|---|

| [Li(THF)]₂[UIV(OtBu)₆] | 10% | 545 nm (after oxidation) | nih.govacs.org |

| [UCl₅(THF)]¹⁻ | Not measurable | N/A | nih.govacs.org |

| [UCl₆]²⁻ | Not measurable | N/A | nih.govacs.org |

| [UO₂(2,5-pydc)(H₂O)₂]·H₂O (1) | 44% | N/A | researchgate.net |

| [Ni(R,S-Me₆cyclam)][UO₂(OH)(3,5-pydc)]₂ (3) | 71% | N/A | researchgate.net |

| [PPh₄][UO₂(OH)(2,3-pyzdc)] (6) | 36% | N/A | researchgate.net |

The characteristic emission spectra of U(IV) compounds offer a powerful diagnostic tool for identifying and characterizing U(IV) species in various media. rsc.orgrsc.org The emission spectral fingerprint of simple U(IV) compounds with different symmetries (such as Oₕ, C₄ᵥ, and C₂ᵥ) has been found to be similar and characteristic. rsc.orgrsc.orgresearchgate.netresearchgate.net This consistency suggests that emission spectroscopy can be used to assign U(IV) species in solution and potentially in environmental samples. rsc.orgresearchgate.net

A significant advantage of this technique is its potential to distinguish U(IV) from other uranium oxidation states, particularly the highly luminescent U(VI) uranyl ion ([UO₂]²⁺). rsc.orgacs.org Research has shown that the emission from U(IV) can be observed even in the presence of U(VI), which is of great interest for environmental monitoring and the analysis of nuclear waste streams where multiple oxidation states may coexist. rsc.orgacs.org Luminescence spectroscopy provides information on elements, oxidation states, and chemical structure, making it possible to deconvolute complex experimental spectra from mixtures by comparing them to a library of known spectra. acs.org

While optical luminescence is highly sensitive for emissive species like U(VI), photoacoustic spectroscopy serves as a complementary method for probing the electronic spectra of weakly emissive or non-emissive oxidation states, including U(IV). iaea.org Together, these spectroscopic methods provide a comprehensive approach to uranium speciation. iaea.org

X-ray Absorption Spectroscopy (XAS) of UCl₄-Related Systems

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure and local coordination environment of a target atom. sigray.comunimi.it It is particularly valuable for studying actinide systems like those involving UCl₄, as it can directly probe the 5f electronic states that govern their chemistry. researchgate.nethzdr.de The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). sigray.commdpi.com The XANES region is sensitive to the oxidation state and local symmetry, while EXAFS provides data on bond lengths and coordination numbers. sigray.comunimi.it

For uranium, XAS at the L₃-edge and the M₄,₅-edges are commonly employed. nih.govacs.org These measurements are crucial for characterizing materials where uranium exists in various oxidation states and complex coordination environments, from crystalline solids to amorphous glasses and solutions. researchgate.netrsc.org

High-Energy Resolution Fluorescence Detection (HERFD) is an advanced XAS technique that significantly improves the energy resolution of the spectra compared to conventional total fluorescence yield (TFY) methods. nih.gov This enhancement is achieved by using a crystal spectrometer to select a specific emission line, which reduces lifetime broadening effects and allows for the resolution of fine spectral features. hzdr.denih.gov

For uranium, HERFD-XANES at the M₄ edge (corresponding to the 3d₃/₂ core level, at ~3727.0 eV) is exceptionally powerful for probing the 5f electronic states. researchgate.netnih.gov The number of 5f electrons changes with the uranium oxidation state (5f² for U(IV), 5f¹ for U(V), and 5f⁰ for U(VI)), making the M₄-edge spectra highly sensitive to valence. nih.gov This technique can effectively distinguish between complex mixtures of U(IV), U(V), and U(VI). nih.govacs.orgnih.gov

Studies comparing the M₄-edge HERFD-XANES spectra for U(III) and U(IV) halides, such as UCl₃ and UCl₄, show clear and distinct spectral shapes. researchgate.netresearchgate.net These differences can be explained and modeled using electronic structure calculations, confirming the technique's sensitivity to oxidation state. researchgate.netresearchgate.net For instance, the main absorption maximum for UO₂ (a U(IV) reference compound) appears at 3725 eV. researchgate.net By fixing the incident X-ray energy at the maximum intensity for different oxidation states (e.g., 3725.0 eV for U(IV)), HERFD-XRF maps can be generated to visualize the spatial distribution of each valence state within a sample. nih.gov

Table 2: U M₄-edge HERFD-XANES Features for Different Uranium Oxidation States

| Oxidation State | Characteristic Energy (eV) for Max Intensity | Reference Compound Example | Reference |

|---|---|---|---|

| U(IV) | ~3725.0 | UO₂ | researchgate.netnih.gov |

| U(V) | ~3726.0 | UMoO₅ | nih.gov |

| U(VI) | ~3726.6 | β-UO₃ | nih.gov |

XANES spectroscopy is a powerful tool for determining the oxidation state and local coordination geometry of uranium in various materials. sigray.comresearchgate.net The energy position and shape of the absorption edge are directly related to the valence state of the uranium atom. researchgate.netacs.org For instance, the U L₃-edge XANES spectrum for U(IV) is characterized by a white line that peaks at a lower energy (~17176-17177 eV) compared to more oxidized forms like U(V) and U(VI). researchgate.net As the oxidation state increases, the absorption edge shifts to higher energies, and the shape becomes more asymmetric, often with the appearance of a shoulder feature for U(VI) species. researchgate.netrsc.org

Beyond oxidation state, XANES spectra are highly sensitive to the local coordination environment of the uranium ion. hzdr.deacs.org Theoretical calculations are often necessary to fully interpret the spectral features and relate them to specific coordination geometries and the nature of the chemical bonding. hzdr.de For hexavalent uranium compounds, M₄-edge HERFD-XANES spectra show marked differences between various local configurations, such as octahedral (Oₕ) and hexagonal bipyramidal geometries. hzdr.de These differences in spectral features can be assigned to specific 5f orbitals, providing insight into their involvement in bonding with neighboring ligands. hzdr.de This makes XANES an indispensable technique for understanding the complex interplay between electronic structure, oxidation state, and local environment in uranium compounds. acs.orgarxiv.org

Photoelectron Spectroscopy of Gaseous Uranium Hexachloride Anions

Photoelectron spectroscopy (PES) is a powerful experimental technique used to investigate the electronic structure and chemical bonding of molecules and ions in the gas phase. aip.org This section focuses on the application of PES to the study of gaseous uranium hexachloride anions, specifically UCl₆⁻ and UCl₆²⁻.

Determination of Electron Affinities

The first experimental observation and study of gaseous uranium hexachloride anions, UCl₆⁻ and UCl₆²⁻, were conducted using photoelectron spectroscopy. aip.orgresearchgate.netnih.gov This technique allows for the direct measurement of the electron affinity (EA) of the corresponding neutral molecule.

The electron affinity of UCl₆ was determined for the first time from the photoelectron spectrum of UCl₆⁻. aip.orgnih.gov The spectrum, recorded at a photon energy of 157 nm (7.866 eV) and a temperature of 20 K, revealed a very weak band near 5.5 eV. aip.org This band corresponds to the detachment of the 5f electron from the UCl₆⁻ anion and defines the electron affinity of UCl₆. aip.org The measured value for the first electron affinity of UCl₆ is +5.3 eV. aip.orgresearchgate.netnih.govdntb.gov.ua

The second electron affinity of UCl₆ was determined from the photoelectron spectra of the UCl₆²⁻ dianion. aip.orgnih.govdntb.gov.ua The spectra were recorded at various detachment wavelengths, including 355 nm (3.496 eV), 266 nm (4.661 eV), 213 nm (5.821 eV), and 157 nm (7.866 eV), with the sample cooled to 20 K. aip.orgresearchgate.net At 355 nm, two distinct bands, labeled X and A, were resolved with vertical detachment energies (VDEs) of 0.86 and 1.5 eV, respectively. researchgate.net From the onset of the X band, the adiabatic detachment energy (ADE) was estimated to be 0.60 eV. researchgate.net This value corresponds to the second electron affinity of neutral UCl₆. aip.orgnih.govresearchgate.net

Table 1: Experimentally Determined Electron Affinities of Uranium Hexachloride

| Species | Electron Affinity | Method | Reference |

| UCl₆ | +5.3 eV | Photoelectron Spectroscopy of UCl₆⁻ | aip.orgnih.gov |

| UCl₆⁻ | +0.60 eV | Photoelectron Spectroscopy of UCl₆²⁻ | aip.orgnih.govresearchgate.net |

Elucidation of Electronic Structure from Photoelectron Spectra

The photoelectron spectra of UCl₆⁻ and UCl₆²⁻ provide valuable insights into their electronic structures and the nature of chemical bonding.

The photoelectron spectrum of UCl₆⁻, in addition to the weak band corresponding to the 5f electron detachment, shows three intense bands at higher binding energies with vertical detachment energies (VDEs) of 7.04, 7.43, and 7.73 eV. aip.org These bands are associated with the detachment of electrons from the Cl 3p-based molecular orbitals. researchgate.net Theoretical calculations have been used to simulate the photoelectron spectrum, and the results show good agreement with the experimental data. aip.orgresearchgate.net These calculations help in assigning the observed spectral features to specific molecular orbitals. researchgate.net

The photoelectron spectra of the UCl₆²⁻ dianion are more complex. researchgate.net The spectra recorded at different photon energies reveal different features. researchgate.net The bands observed at lower binding energies (X and A) are attributed to the detachment of the two 5f electrons of the U⁴⁺ center in UCl₆²⁻. researchgate.net A significant finding from the study of UCl₆²⁻ is that the one-electron molecular orbital picture and Koopmans' theorem break down for the highly correlated U-5f² valence shell. researchgate.netnih.govdntb.gov.ua This indicates strong electron correlation effects within the uranium 5f shell.

The spectra also show that the detachment cross-sections of the 5f electrons are notably weak in the visible and UV energy ranges. researchgate.netnih.govdntb.gov.ua At higher photon energies, such as 213 nm, the bands corresponding to the detachment from Cl 3p-based orbitals become more prominent. researchgate.net The interpretation of the photoelectron spectra is supported by relativistic quantum chemistry calculations, which provide calculated adiabatic and vertical electron detachment energies that align well with the experimental observations. researchgate.netnih.govdntb.gov.ua

Table 2: Vertical Detachment Energies (VDEs) from Photoelectron Spectra

| Anion | Detachment Wavelength (Photon Energy) | Band | VDE (eV) | Assignment | Reference |

| UCl₆⁻ | 157 nm (7.866 eV) | X | ~5.5 | 5f electron detachment | aip.org |

| UCl₆⁻ | 157 nm (7.866 eV) | A | 7.04 | Cl 3p-based MO | aip.org |

| UCl₆⁻ | 157 nm (7.866 eV) | B | 7.43 | Cl 3p-based MO | aip.org |

| UCl₆⁻ | 157 nm (7.866 eV) | C | 7.73 | Cl 3p-based MO | aip.org |

| UCl₆²⁻ | 355 nm (3.496 eV) | X | 0.86 | 5f-based MO | researchgate.net |

| UCl₆²⁻ | 355 nm (3.496 eV) | A | 1.5 | 5f-based MO | researchgate.net |

Theoretical and Computational Chemistry of Uranium Tetrachloride

Density Functional Theory (DFT) Calculations for UCl4 and its Complexes

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of actinide compounds, including UCl4. DFT calculations offer a balance between computational cost and accuracy, making it feasible to study relatively large and complex systems.

Geometry Optimization and Vibrational Frequency Predictions

DFT calculations are widely used to determine the equilibrium geometries of UCl4 and its complexes. researchgate.net For isolated UCl4 in the gas phase, calculations have explored various possible symmetries, with the tetrahedral (Td) structure often found to be the lowest in energy. researchgate.net Upon complexation, for instance with dimethylformamide (DMF) to form UCl4·2DMF, significant structural changes in the UCl4 moiety are predicted. researchgate.net Two primary isomers of UCl4·2DMF have been identified through DFT: a more stable trans-conformer with Ci symmetry and a less stable cis-conformer with C2 symmetry, the latter being higher in energy by approximately 46 kJ/mol. researchgate.net

Vibrational frequencies calculated using DFT, often with partial force-field scaling, can be compared with experimental infrared (IR) and Raman spectra to validate the computed structures. researchgate.netgithub.iomit.edu For UCl4·2DMF, the calculated vibrational spectra for the trans-conformer show better agreement with experimental data for the crystalline phase than those for the cis-conformer. researchgate.net These calculations help in assigning the observed vibrational modes, such as the U-Cl stretching and bending frequencies. researchgate.net

Below is a table summarizing selected calculated vibrational frequencies for UCl4.

| Method | Stretching Frequencies (cm⁻¹) | Bending Frequencies (cm⁻¹) |

| BP | 357 | 81 |

| BLYP | 343 | 67 |

| PBE | 349 | 78 |

| RPBE | 335 | 75 |

| B3LYP | 340, 338 | 62, 60 |

| PBE0 | 346, 344 | 60, 59 |

Table 1. Calculated vibrational frequencies for UCl4 using various DFT functionals. researchgate.net

Energetic Favorability of Different UCl4 Species

DFT calculations are instrumental in assessing the relative stabilities of different UCl4-containing species. researchgate.netucl.ac.uk For instance, the energy difference between the cis and trans isomers of UCl4·2DMF highlights the energetic preference for the trans arrangement of the DMF ligands. researchgate.net The formation energy of such complexes can also be computed to understand the thermodynamics of ligand binding to the UCl4 core.

The binding energies within host-guest supramolecular complexes involving UCl4 can be determined, providing insight into the non-covalent interactions that stabilize these assemblies. ucl.ac.uk These calculations are crucial for understanding the delicate balance of forces that govern the formation and stability of complex uranium species. ucl.ac.uk

Speciation Analysis in Aqueous and Molten Salt Environments

In condensed phases, such as molten salts, the coordination environment of uranium is critical to understanding its chemical behavior. First-principles molecular dynamics (FPMD) simulations, based on DFT, are employed to study the structure and speciation of UCl4 in molten salt mixtures, such as UCl4-NaCl and UCl4-MgCl2. researchgate.netrsc.org

In molten UCl4-NaCl, at concentrations above 33 mol%, the dominant species is the 6-fold coordinate [UCl6]2- complex. researchgate.net In contrast, in UCl4-MgCl2 melts, the coordination number of uranium by chloride ions changes with concentration. The fraction of 7-fold coordinated uranium decreases as the mole fraction of UCl4 increases. rsc.org FPMD simulations reveal the formation of network structures where U4+ cations are bridged by chloride ions, and these networks become more significant at higher UCl4 concentrations. researchgate.netrsc.org This competition for chloride ions between U4+ and the cations of the salt matrix (e.g., Na+ or Mg2+) dictates the local structure and properties of the melt. researchgate.netrsc.org

Multiconfigurational Quantum Chemical Methods (e.g., CASSCF, CASPT2)

For a more accurate description of the electronic structure of UCl4 and its complexes, especially the excited states and the role of 5f orbitals, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are necessary.

Electronic Absorption and Emission Spectra Simulations

Multiconfigurational methods are essential for simulating the electronic absorption and emission spectra of U(IV) compounds, which are characterized by f-f, f-d, and ligand-to-metal charge transfer (LMCT) transitions. rsc.orgnih.gov CASSCF/CASPT2 calculations have been successfully used to assign the transitions observed in the experimental absorption spectra of complexes like [UCl6]2− and [UCl5(THF)]−. rsc.orgnih.gov

The inclusion of spin-orbit coupling is critical for accurately predicting the electronic spectra of uranium compounds. rsc.orgnih.gov The calculated spectra, based on isotropic Einstein coefficients after considering spin-orbit coupling, show good agreement with experimental data. researchgate.net For instance, in [UCl5(THF)]−, CASPT2 calculations that include dynamical correlation provide a more quantitatively correct spectrum compared to CASSCF alone. nih.gov These theoretical studies have shown that the emission spectra of simple U(IV) compounds are characteristic and can be used as a diagnostic tool to identify U(IV) species. rsc.org

Below is a table of selected calculated transitions for U(IV) complexes.

| Complex | Transition | Calculated Wavelength (nm) | Experimental Wavelength (nm) |

| [UCl6]2− | 5f¹6d¹ → ³F₃ | 364 | - |

| 5f¹6d¹ → ¹G₄ | 424 | - | |

| 5f¹6d¹ → ³P₁ | 510 | - | |

| [UCl5(THF)]⁻ | 5f¹6d¹ → ³F₃ | 365 | - |

| 5f¹6d¹ → ¹G₄ | 421 | - | |

| 5f¹6d¹ → ³P₁ | 518 | - |

Table 2. CASPT2 calculated emission transitions for selected U(IV) complexes. rsc.org

Investigation of 5f-orbital Involvement in Bonding and Excitation

The 5f orbitals of uranium play a crucial role in the bonding and electronic properties of its compounds. Multiconfigurational calculations provide detailed insight into the extent of 5f orbital participation. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses, often performed on top of DFT or wavefunction-based calculations, can elucidate the nature of the U-Cl bond. rsc.org These studies indicate that the U-Cl bond is predominantly ionic but with significant dative covalent character, involving substantial overlap between the chlorine 3p orbitals and the uranium 5f and 6d orbitals. rsc.org

In excitation processes, CASSCF and CASPT2 calculations can track the changes in the electronic configuration, revealing the involvement of 5f orbitals. rsc.orgnih.gov For example, in U(IV) complexes, emission spectra often result from transitions from a 5f¹6d¹ excited state to various 5f² states. rsc.org The analysis of the molecular orbitals involved in these transitions confirms the significant contribution of the 5f orbitals to the electronic structure and spectroscopy of UCl4 and its derivatives. rsc.orgacs.orgunige.ch

Bonding Analysis Methodologies (NBO, AIM) Applied to U-Cl Interactions

The nature of the chemical bond in actinide compounds like uranium tetrachloride is a subject of intense research, lying at the complex intersection of ionic and covalent interactions. To deconstruct these interactions, computational chemistry employs sophisticated methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, and Natural Bond Orbital (NBO) analysis. nih.govunito.itsmu.edu These methods provide a framework for connecting the quantum mechanical description of electrons to the classical chemical concepts of bonding. unito.itsmu.edu

QTAIM analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. acs.org By locating bond critical points (BCPs)—saddle points in the electron density between two bonded atoms—and analyzing the properties at these points, QTAIM offers quantitative insights into the nature of the chemical interaction. nih.govunito.itsmu.edu NBO analysis, on the other hand, transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that align with Lewis structures, representing bonds, lone pairs, and core orbitals. unito.itsmu.edu This allows for the study of donor-acceptor interactions and the quantification of orbital-level contributions to bonding. nih.gov

Characterization of Ionic and Covalent Contributions to U-Cl Bonds

The bonding in uranium tetrachloride is not purely ionic but possesses significant covalent character. nih.govunito.it The application of QTAIM provides a quantitative measure of this duality. A key metric is the value of the electron density at the bond critical point (ρ_BCP). researchgate.net Generally, ρ_BCP values below 0.1 e/ų are indicative of predominantly ionic character, while values greater than 0.2 e/ų suggest a covalent interaction. researchgate.net

In the solid-state crystal structure of UCl₄, there are two distinct U-Cl bond lengths, one short and one long. QTAIM analysis reveals that the interaction in both cases can be described as "incipient covalent," with the shorter bond exhibiting a greater degree of covalency. nih.govunito.it This is reflected in the higher electron density found at the BCP of the short U-Cl bond compared to the long one. nih.govunito.it Theoretical calculations and experimental X-ray diffraction data both confirm this trend, showing the electron density at the BCP of the long bond is roughly 50-60% of that of the short bond. nih.govunito.it

| Bond Type | Descriptor | Value (Theoretical) | Value (Experimental) |

|---|---|---|---|

| Short U-Cl Bond | Bond Length (Å) | 2.651 | 2.641 |

| Electron Density at BCP (ρ) (e/ų) | 0.081 | 0.090 | |

| Long U-Cl Bond | Bond Length (Å) | 2.868 | 2.869 |

| Electron Density at BCP (ρ) (e/ų) | 0.049 | 0.046 |

This table presents local chemical descriptors for the short and long U-Cl bonds in crystalline UCl₄, derived from QTAIM analysis of theoretical and experimental electron densities. nih.gov

Role of 5f and 6d Orbitals in Covalency

The covalency in early actinide compounds is primarily attributed to the involvement of the valence 5f and 6d orbitals in bonding. nih.govresearchgate.net In UCl₄, while a simple hybridization model (sp³d⁴) might suggest no direct f-orbital participation, a more detailed analysis reveals their crucial role. nih.govunito.it This involvement is clearly demonstrated through the phenomenon of 5f-6d mixing. nih.gov

Quantum mechanical simulations show the presence of two unpaired electrons in the 5f orbitals of uranium. nih.gov However, a portion of the electron spin density is also found in the 6d orbitals, which is a clear indicator of coupling and spin transfer between the 5f and 6d orbitals. nih.govunito.it This spin transfer mediates the participation of the 5f electrons in the bonding with chlorine. nih.govunito.it The 3p orbitals of the chlorine atoms hybridize with the uranium 6d orbitals to form the U-Cl bonds, and the 5f-6d coupling imparts f-electron character to these bonds. nih.govunito.it

NBO analysis on related uranium-carbon double bond systems further confirms that the acceptor orbitals on uranium involved in bonding are composed of both 5f and 6d atomic orbitals, with the 5f orbitals often being the larger component. nih.govchinesechemsoc.org This highlights that the broad valence manifold of actinides, encompassing 5f, 6d, 6p, and 7s orbitals, allows for complex hybridization and a significant degree of covalency in their chemical bonds. nih.gov

Molecular Dynamics Simulations and Theoretical Modeling of Molten UCl₃/UCl₄ Systems

First-principles molecular dynamics (FPMD) simulations, which are based on density functional theory (DFT), have become an indispensable tool for investigating the complex structural and dynamic properties of molten salts at high temperatures. rsc.orgornl.govacs.org These simulations provide an atomistic level of detail that is often difficult to obtain experimentally due to the extreme conditions of high temperature, corrosivity, and radioactivity associated with molten actinide chlorides. tudelft.nl FPMD has been successfully applied to model pure UCl₄, pure UCl₃, and their mixtures with diluent salts like sodium chloride (NaCl) and magnesium chloride (MgCl₂), which are relevant for next-generation molten salt reactors. rsc.orgornl.govacs.orgresearchgate.net

Understanding Coordination Structures at High Temperatures

At high temperatures, the rigid crystal lattice of solid UCl₄ breaks down, and the uranium and chloride ions form a dynamic, disordered liquid structure. FPMD simulations have been instrumental in characterizing the local coordination environment of the uranium ions in these melts. rsc.orgacs.org

In molten UCl₄-MgCl₂ mixtures, simulations show that the six-fold coordinated [UCl₆]²⁻ complex is the most dominant species, accounting for approximately 60% of the uranium ions. rsc.orgornl.govrsc.org The seven-fold coordinated structure is the next most common, though its population decreases as the concentration of UCl₄ increases. rsc.org The average coordination number of chloride ions around a central U⁴⁺ ion is found to be between 6.0 and 6.2 for most concentrations, with an average U-Cl bond distance of about 2.63 Å. rsc.orgtudelft.nl Similarly, in molten UCl₄-NaCl systems, the six-fold coordinate structure is the predominant species when the UCl₄ concentration exceeds 32 mol%. acs.orgresearchgate.net

A key feature revealed by these simulations is the formation of network or polymeric structures through chloride bridging, where a single chloride ion is shared between two uranium centers (U-Cl-U). rsc.orgacs.org In UCl₄-MgCl₂ melts, this network formation becomes a dominant feature (involving >50% of U ions) when the mole fraction of UCl₄ is greater than 0.5. rsc.orgornl.govrsc.org In UCl₄-NaCl melts, these U⁴⁺-Cl⁻-U⁴⁺ linkages become noticeable at UCl₄ concentrations above 32 mol%. acs.orgresearchgate.net

| Molten Salt System | Temperature (K) | Dominant Coordination Species | Population of Dominant Species | Average Coordination Number (CN) |

|---|---|---|---|---|

| UCl₄-MgCl₂ | 1200 | [UCl₆]²⁻ (6-fold) | ~60% | ~6.0-6.2 |

| UCl₄-NaCl | 1173 | [UCl₆]²⁻ (6-fold) | Leading species >32 mol% UCl₄ | Not specified |

This table summarizes the primary coordination structures of U⁴⁺ in different molten chloride systems as determined by first-principles molecular dynamics simulations. rsc.orgornl.govacs.orgresearchgate.netrsc.org

Transient Covalency in Molten Actinide Chlorides

Recent advanced experimental and computational studies on molten UCl₃ have uncovered a fascinating phenomenon known as "transient covalency," which is likely a general feature of molten actinide chlorides. nih.govnih.gov This concept challenges the view of a uniform bonding environment in the melt. Instead, it proposes a heterogeneous structure where distinct inner- and outer-coordination subshells exist around the uranium ion. nih.govacs.orgornl.gov

Upon melting, the average U-Cl bond distance in UCl₃ was found to shrink, a counterintuitive finding that was explained by the formation of a significant number of short, transient U-Cl bonds. nih.govnih.gov These short-lived bonds exhibit enhanced covalent character, with a greater participation of the uranium 5f valence orbitals compared to the bonds in the solid state or the longer-distance interactions in the melt. nih.govnih.govacs.org This increased overlap between the U 5f and Cl 3p orbitals for the short U-Cl contacts confirms the presence of transient orbital mixing at high temperatures. nih.govacs.org

This discovery illustrates that extreme temperatures can fundamentally alter the nature of chemical bonding in actinide compounds, creating a highly dynamic and heterogeneous environment. nih.gov The formation of these transient covalent bonds is crucial for accurately modeling the properties of molten salts and understanding the complex chemistry of actinides in high-temperature liquid phases. nih.govacs.org

Reactivity and Complexation Chemistry of Uranium Tetrachloride

Lewis Acidity of UCl₄ and Adduct Formation

As a Lewis acid, uranium tetrachloride readily reacts with various neutral donor ligands to form adducts. This behavior is central to its solubility and reactivity in non-aqueous, coordinating solvents.

Uranium tetrachloride dissolves in non-protic, Lewis basic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dimethylformamide to form solvated complexes. wikipedia.orggrafiati.comscribd.com The interaction involves the donation of a lone pair of electrons from the solvent molecule (the Lewis base) to the electron-deficient uranium center (the Lewis acid). For these reactions to be successful, the solvent must be rigorously anhydrous to prevent hydrolysis, which would lead to the formation of uranium oxychloride species. wikipedia.org

The reaction with THF is a classic example, leading to the formation of THF adducts. wikipedia.org This reactivity is not unique to THF; other ethers and donor molecules also form stable adducts with UCl₄.

The synthesis of UCl₄ solvates is typically achieved by dissolving anhydrous UCl₄ in the desired coordinating solvent. wikipedia.org The resulting complexes can often be isolated as crystalline solids. For instance, the reaction of UCl₄ with THF can be used to prepare trivalent uranium starting materials through reduction. nsf.gov